Calciumstearoyl-2-lactylat

Übersicht

Beschreibung

The compound is related to fatty acid esters and calcium salts, which have been studied for their unique chemical and physical properties. These substances are part of a broader category of organic compounds known for their diverse applications in chemistry and materials science. Research has focused on understanding their synthesis, molecular structure, chemical reactions, and properties to harness their potential in various applications.

Synthesis Analysis

The synthesis of related octadecanoic acid derivatives involves complex chemical reactions. For example, studies have described the synthesis of epoxyketoacids from linoleic acid through a process involving oxidation, reduction, esterification, and epoxidation to yield specific compounds with a global yield ranging from 3% to 14% (Hidalgo et al., 1992). This process highlights the intricate steps required to synthesize complex fatty acid derivatives.

Molecular Structure Analysis

The molecular structure of fatty acid derivatives and their salts is crucial for understanding their chemical behavior. Studies have shown that the presence of certain functional groups and their arrangement within the molecule significantly impacts their physical and chemical properties. For example, the induction of fractal structures in calcium carbonate particles by octadecanoic acid derivatives underlines the importance of molecular structure in influencing material formation and properties (Shen et al., 2007).

Chemical Reactions and Properties

Octadecanoic acid derivatives participate in a variety of chemical reactions, illustrating their reactivity and potential for diverse applications. For instance, the synthesis and reactions of methyl epoxyketoacids showcase the chemical versatility of these compounds, leading to the formation of products with unique chemical structures and potential utility (Hidalgo et al., 1992).

Physical Properties Analysis

The physical properties of octadecanoic acid derivatives and their calcium salts, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. Research into the thermal analysis of octadecanoic acid has provided insights into the decomposition temperatures and the effects of different metal salts on these properties, highlighting the role of molecular composition in determining physical characteristics (Rogers, 1984).

Wissenschaftliche Forschungsanwendungen

Lebensmittelindustrie: Emulgierung und Stabilisierung

Calciumstearoyl-2-lactylat (CSL) wird in der Lebensmittelindustrie häufig als Emulgator und Stabilisator eingesetzt. Es trägt zur Aufrechterhaltung der homogenen Dispersion nicht mischbarer Flüssigkeiten bei, verbessert die Textur und verlängert die Haltbarkeit von Produkten . Seine hohe Emulgierfähigkeit ist auf seinen hydrophilen, geladenen Kopf und seinen langen hydrophoben Kohlenwasserstoffschwanz zurückzuführen, wodurch es ideal für Backwaren, Milchprodukte und Desserts geeignet ist.

Analytische Chemie: Chromatographiemethoden

In der analytischen Chemie wird CSL mithilfe der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie (GC) analysiert. In einer Studie wurde die analytische Methode für CSL in Korea festgelegt, wobei neue HPLC- und GC-Methoden entwickelt wurden, die eine hohe Präzision und Genauigkeit aufwiesen, die auf zahlreiche Lebensmittelproben angewendet werden können, um den Gehalt an CSL zu bestimmen .

Umweltwissenschaften: Biologische Abbaubarkeit

CSL ist für seine biologische Abbaubarkeit bekannt, wodurch es zu einem umweltfreundlichen Zusatzstoff wird. Es wird typischerweise aus nachwachsenden Rohstoffen hergestellt, was zu nachhaltigen Praktiken in der chemischen Produktion beiträgt .

Regulierungswissenschaft: Zulassung als Lebensmittelzusatzstoff

CSL wurde von Aufsichtsbehörden wie der FDA und der EFSA bewertet und zugelassen. Es muss bestimmte Vorschriften erfüllen, wie z. B. 21 CFR 172.844 in den USA und die Verordnung (EG) Nr. 96/77 in der EU, um seine Sicherheit und Konformität als Lebensmittelzusatzstoff zu gewährleisten .

Lebensmittelwissenschaften: Teigverbesserung

Im Bereich der Lebensmittelwissenschaften wird CSL als Teigverbesserer eingesetzt. Es stärkt den Teig, hält Gas während des Backens zurück und trägt zum Volumen und zur Textur des Endprodukts bei. Diese Anwendung ist entscheidend für die Qualität von Brot und anderen Backwaren .

Ernährungswissenschaft: Zulässige Tagesdosis

Der Gemeinsame FAO/WHO-Sachverständigenausschuss für Lebensmittelzusatzstoffe (JECFA) hat eine zulässige Tagesdosis (ADI) für CSL festgelegt, um sicherzustellen, dass seine Verwendung in Lebensmitteln keine Gesundheitsrisiken für die Verbraucher darstellt .

Wirkmechanismus

Calcium stearoyl-2-lactylate, also known as Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt, is a versatile food additive. It is non-toxic, biodegradable, and typically manufactured using biorenewable feedstocks .

Target of Action

The primary target of Calcium stearoyl-2-lactylate (CSL) is the starch in food products . It interacts with the starch granules, affecting their swelling and solubilization .

Mode of Action

CSL acts as an emulsifier and stabilizer in food products . It reduces the swelling and solubilization of starch granules . This interaction helps to improve the texture of the food product and makes it more pliable and easier to work with .

Biochemical Pathways

It is known that csl impacts thestarch gelatinization process . By reducing starch granule swelling and solubilization, CSL can help retard the firmness of starch gels .

Pharmacokinetics

As a food additive, it is generally recognized as safe (gras) by the fda .

Result of Action

The action of CSL results in improved mixing tolerance and dough development time , better gas retention , increased loaf volume , enhanced texture and crust tenderness , as well as shelf life extension .

Action Environment

The efficacy and stability of CSL can be influenced by environmental factors such as pH and temperature . It is slightly soluble in hot water and can be easily hydrolyzed under strong acid or strong alkali conditions . Therefore, the environment in which CSL is used should be carefully controlled to ensure its effectiveness.

Eigenschaften

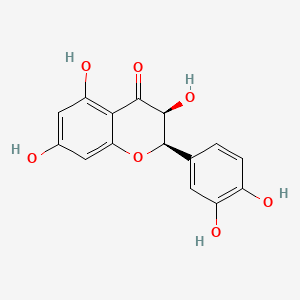

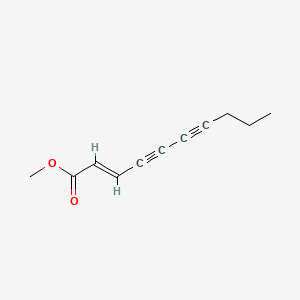

IUPAC Name |

calcium;2-(2-octadecanoyloxypropanoyloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H44O6.Ca/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h2*20-21H,4-19H2,1-3H3,(H,26,27);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUVSBXAMBLPES-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H86CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25383-99-7 (hydrochloride salt), 14440-80-3 (Parent) | |

| Record name | Calcium stearoyl lactylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00889377 | |

| Record name | Calcium stearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellowish powder or brittle solid with a characteristic odour | |

| Record name | CALCIUM STEAROYL-2-LACTYLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in hot water | |

| Record name | CALCIUM STEAROYL-2-LACTYLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

5793-94-2 | |

| Record name | Calcium stearoyl lactylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl) distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM STEAROYL LACTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MXH4012A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)

![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)